8-Chloroisoquinoline-5-carboxylic acid
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Overview
Description
8-Chloroisoquinoline-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H6ClNO2. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 8th position and a carboxylic acid group at the 5th position.
Mechanism of Action
Mode of Action
The exact mode of action of 8-Chloroisoquinoline-5-carboxylic acid is currently unknown. It is known that carboxylic acid derivatives, like this compound, can undergo nucleophilic addition-elimination reactions . The electronegative leaving group can activate the carbonyl, increasing its electrophilicity and making it more susceptible to nucleophilic attack .
Biochemical Pathways
It’s worth noting that quinoline derivatives have been found to have a broad-ranging pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloroisoquinoline-5-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation. One common method includes the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives. Subsequent chlorination and carboxylation yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield isoquinoline derivatives with different functional groups.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
8-Chloroisoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, pigments, and advanced materials
Comparison with Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a structure similar to isoquinoline but with the nitrogen atom at a different position.
Isoquinoline: The parent compound of 8-chloroisoquinoline-5-carboxylic acid, lacking the chlorine and carboxylic acid groups.
Chloroquine: An anti-malarial drug with a quinoline core structure, similar in some aspects to isoquinoline derivatives
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
8-chloroisoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXXRSGAKJCASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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